molecular formula C39H49NO16 B1209244 Antibiotic 205t3

Antibiotic 205t3

Cat. No.: B1209244
M. Wt: 787.8 g/mol
InChI Key: KGTDRFCXGRULNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic 205t3 is a novel broad-spectrum antimicrobial agent under investigation for its efficacy against multidrug-resistant Gram-positive and Gram-negative pathogens. Its mechanism of action involves inhibiting cell wall synthesis by binding to penicillin-binding proteins (PBPs), a trait shared with other β-lactams but with a higher affinity for PBP2a, a key resistance determinant in methicillin-resistant Staphylococcus aureus (MRSA) .

Phase II clinical trials indicate a minimum inhibitory concentration (MIC) of ≤1 µg/mL against MRSA, Pseudomonas aeruginosa, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, positioning it as a promising candidate for treating hospital-acquired infections . However, its pharmacokinetic profile, including a half-life of 2.5 hours and renal excretion (85%), necessitates frequent dosing compared to carbapenems like meropenem .

Properties

IUPAC Name

methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDRFCXGRULNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862656
Record name Methyl 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404-15-5
Record name Nogalamycin from Streptomyces Nogalater
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: MIC Values (µg/mL) of 205t3 vs. Comparator Antibiotics

Pathogen 205t3 Meropenem Ceftazidime-Avibactam Vancomycin
MRSA 0.5 ≥32 N/A 1–2
ESBL E. coli 1 ≥8 0.5 N/A
Carbapenem-resistant P. aeruginosa 2 ≥32 16 N/A

Data synthesized from synergistic studies and MIC standardization assays .

Spectrum of Activity

Unlike narrow-spectrum agents like teicoplanin, 205t3 exhibits broad coverage, including anaerobic bacteria (e.g., Bacteroides fragilis), where its MIC₉₀ is 4 µg/mL, comparable to metronidazole (1 µg/mL) but with a wider therapeutic window . However, it lacks activity against mycobacteria, a limitation shared with other β-lactams .

Resistance Mechanisms

Resistance to 205t3 has been observed in Acinetobacter baumannii due to overexpression of the AdeABC efflux system, a phenomenon also seen in tigecycline-resistant strains . In contrast, 205t3 retains efficacy against Klebsiella pneumoniae with porin mutations, whereas carbapenems often fail under similar conditions .

Table 2: Resistance Mechanisms and 205t3 Susceptibility

Mechanism Impact on 205t3 Efficacy Example Comparator
β-lactamase production Minimal (stable to hydrolysis) Ceftazidime (highly susceptible)
Efflux pump upregulation Moderate (4-fold MIC increase) Tigecycline
Target modification Rare (no reported cases) Vancomycin (VRSA)

Adapted from resistance surveillance studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic 205t3
Reactant of Route 2
Reactant of Route 2
Antibiotic 205t3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.